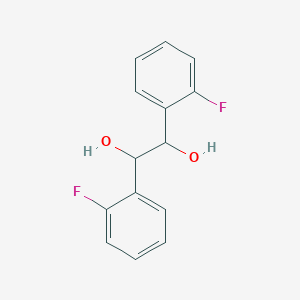
1,2-Bis(2-fluorophenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol typically involves the reduction of 2,2’-difluorobenzil using sodium borohydride (NaBH4) in a methanol solvent. The reaction is carried out at low temperatures (0-5°C) to ensure controlled reduction. After the reaction is complete, the mixture is quenched with cold water, and the product is extracted using dichloromethane. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 1,2-bis(2-fluorophenyl)ethane.
Substitution: Formation of 2-chlorophenyl or 2-bromophenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2-fluorophenyl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
- 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
- 1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 1,2-Bis(4-bromophenyl)ethane-1,2-diol
Comparison: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different electronic properties and steric effects, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
24133-56-0 |
|---|---|
Fórmula molecular |
C14H12F2O2 |
Peso molecular |
250.24 g/mol |
Nombre IUPAC |
1,2-bis(2-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H |
Clave InChI |
ZNDXBQFHVZZPAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2F)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
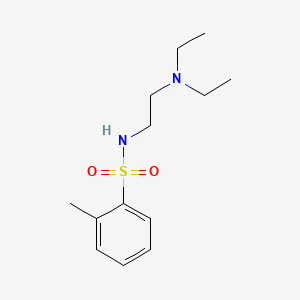
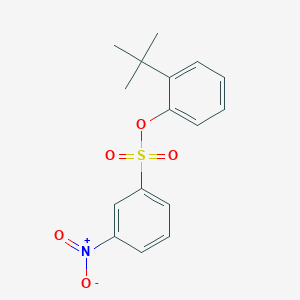

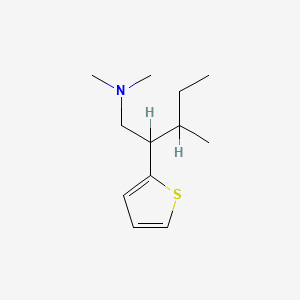

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
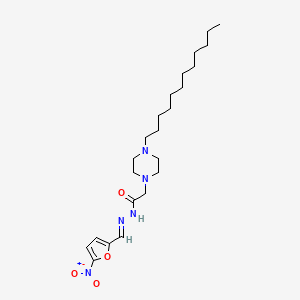
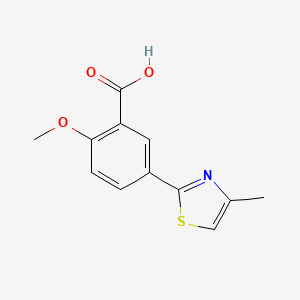
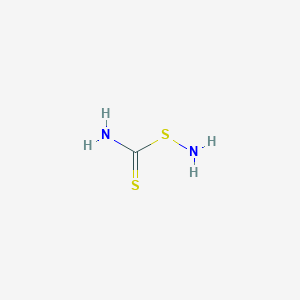
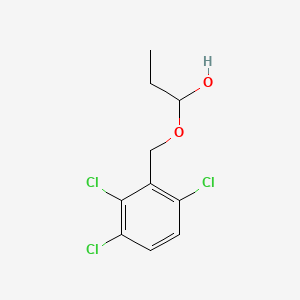

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
